molecular formula C13H19Cl B3344430 1-Chloro-7-phenylheptane CAS No. 71434-47-4

1-Chloro-7-phenylheptane

Cat. No. B3344430
Key on ui cas rn: 71434-47-4
M. Wt: 210.74 g/mol
InChI Key: PNUBJDFTMKBZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05659084

Procedure details

A solution of lithium tetrachlorocuprate [THF 33 L, lithium chloride (0.87 kg, 19.3 mol), cupric chloride (1.4 kg, 10.4 mol)] was added to a solution of benzylmagnesium chloride (160 L of 1.86M, 298 mol) in tetrahydrofuran at 15° C., and the mixture stirred for 30 min. Bromochlorohexane in toluene (85.5 kg of solution, 55% w/w by assay, 47.1 kg, 236 mol) was added over 3 h while maintaining the temperature between 15°-20° C. Stirring was continued for a further 1.25 h. 10% Ammonium chloride solution (263 L) was added over 1 h, maintaining the temperature below 30° C. The phases were separated and the organic phase further washed with ammonium chloride solution (170 L) and 20% sodium chloride solution (3×197 L). The organic solution was concentrated under vacuum to leave an oil (56.8 kg, 77% pure by HPLC assay, 88% corrected yield), which was distilled (b.p. 129°-132° C., 2 mbar) to yield the title compound (70%, 99% pure by GC assay).
[Compound]
Name
lithium tetrachlorocuprate
Quantity
33 L
Type
reactant
Reaction Step One
Quantity
160 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Bromochlorohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85.5 kg
Type
reactant
Reaction Step Two
Quantity
263 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:11]([Cl:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C1(C)C=CC=CC=1.[Cl-].[NH4+]>O1CCCC1>[Cl:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
lithium tetrachlorocuprate
Quantity
33 L
Type
reactant
Smiles
Name
Quantity
160 L
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Bromochlorohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CCCCC)Cl
Name
Quantity
85.5 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
263 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 15°-20° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for a further 1.25 h
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase further washed with ammonium chloride solution (170 L) and 20% sodium chloride solution (3×197 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave
CUSTOM
Type
CUSTOM
Details
an oil (56.8 kg, 77% pure by HPLC assay, 88% corrected yield), which
DISTILLATION
Type
DISTILLATION
Details
was distilled (b.p. 129°-132° C., 2 mbar)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCCCCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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